

An In-depth Technical Guide to Ferric HEDTA: Structure, Properties, and Synthesis

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Compound of Interest		
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This document provides a comprehensive overview of Ferric N-(2-hydroxyethyl)ethylenediaminetriacetate (**Ferric HEDTA**), a significant iron chelate. It details its chemical structure, physicochemical properties, and common synthesis protocols, presenting quantitative data in a structured format for clarity and comparative analysis.

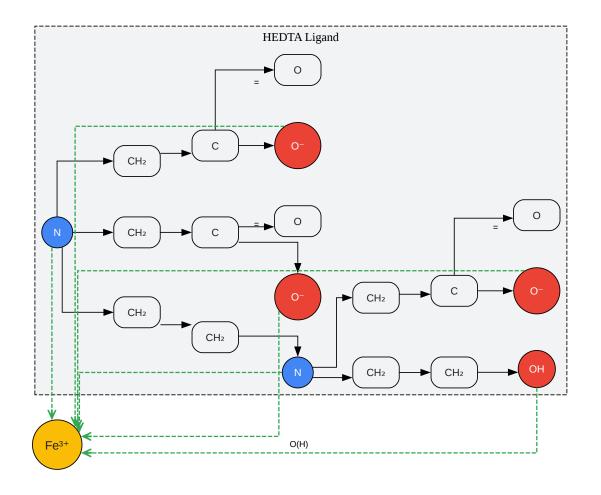
Chemical Identity and Structure

Ferric HEDTA (CAS No: 17084-02-5) is a coordination complex consisting of a central ferric iron ion (Fe³⁺) chelated by the ligand N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA). [1] HEDTA is an aminopolycarboxylic acid, structurally similar to EDTA, but with one of the acetate groups replaced by a hydroxyethyl group.[2] This structural modification influences its coordination behavior and the properties of the resulting metal complex.[2]

In the **Ferric HEDTA** complex, the HEDTA molecule acts as a hexadentate ligand, meaning it binds to the central Fe³⁺ ion through six donor atoms: two nitrogen atoms and four oxygen atoms (three from the carboxylate groups and one from the hydroxyethyl group).[1] This multidentate binding creates a stable, ring-like structure, a phenomenon known as the chelate effect, which effectively sequesters the ferric ion.[2] This sequestration prevents the precipitation of insoluble iron hydroxides across a wide pH range, maintaining the iron's solubility and bioavailability.[1][2] The IUPAC name for this complex is 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+).[3]



The coordination of the HEDTA ligand to the central ferric ion is depicted in the following diagram.





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Caption: 2D representation of the **Ferric HEDTA** coordination complex.

Physicochemical Properties and Quantitative Data

Ferric HEDTA is typically encountered as a deep red, odorless liquid or reddish-brown solid that is miscible with water.[1][4] Its key identifiers and properties are summarized below.

Property	Value	Reference
CAS Number	17084-02-5	[1][2][3]
Molecular Formula	C10H15FeN2O7	[2][3]
Molecular Weight	334.1 g/mol	[1][2]
IUPAC Name	2-[2- [bis(carboxylatomethyl)amino]e thyl-(2- hydroxyethyl)amino]acetate;iro n(3+)	[2][3]
SMILES	C(CN(CC(=O)[O-])CC(=O) [O-])N(CCO)CC(=O)[O-]. [Fe+3]	[1][3]
Appearance	Deep red liquid / Reddish- brown solid	[1][4]
Solubility	Miscible in water	[1]

The stability of the **Ferric HEDTA** complex is a critical parameter for its applications. The stability constant (log K) quantifies the affinity of the HEDTA ligand for the Fe³⁺ ion. While it forms a highly stable complex, its stability is slightly lower than that of ferric complexes with EDTA or DTPA, though this is often compensated by enhanced solubility, particularly in acidic conditions.[2]



Chelate	Stability Constant (log K) for Fe³+	Reference
Fe(III)-HEDTA	~19.8	[5]
Fe(III)-EDTA	~25.1	[6]
Fe(III)-DTPA	~28.6	[2]

Note: The exact values of stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.[2] The general order of stability for these common ferric chelates is DTPA > EDTA > HEDTA.[2]

Experimental Protocols: Synthesis of Ferric HEDTA

Ferric HEDTA can be synthesized through several laboratory and industrial methods. A common laboratory-scale approach involves the direct reaction of a ferric salt with HEDTA in an aqueous solution.

To synthesize **Ferric HEDTA** from ferric chloride and N-(2-hydroxyethyl)ethylenediaminetriacetic acid.

- N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA, C10H18N2O7)
- Ferric chloride hexahydrate (FeCl₃·6H₂O)
- Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH) for pH adjustment
- Deionized water
- pH meter
- · Magnetic stirrer and stir bar
- Heating mantle
- Standard laboratory glassware (beakers, flasks)

Foundational & Exploratory

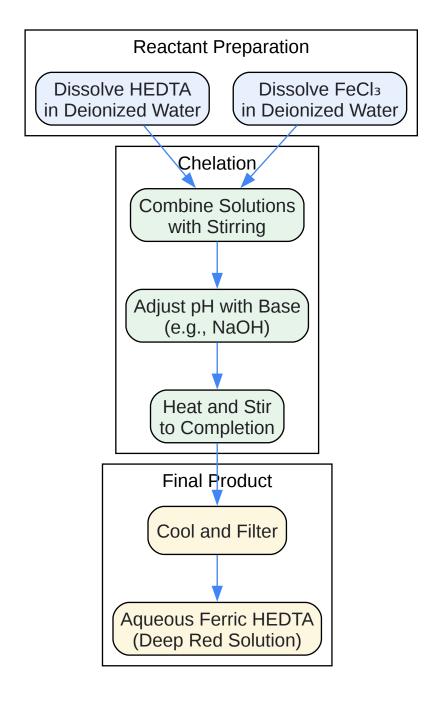




- Dissolution of HEDTA: In a beaker, dissolve a calculated molar equivalent of HEDTA in deionized water with stirring. The dissolution can be facilitated by gentle heating and the gradual addition of a base (e.g., NaOH solution) to deprotonate the carboxylic acid groups, increasing solubility.
- Preparation of Ferric Solution: In a separate beaker, dissolve one molar equivalent of ferric chloride hexahydrate in deionized water.
- Chelation Reaction: Slowly add the ferric chloride solution to the HEDTA solution under constant, vigorous stirring. The general reaction is: FeCl₃ + HEDTA → Fe(HEDTA) + 3HCl[1]
- pH Adjustment: The reaction mixture will become acidic. Carefully monitor the pH and adjust
 it to a desired range (typically near-neutral) by slowly adding a base like sodium hydroxide or
 ammonium hydroxide.[1] The formation of the deep red Ferric HEDTA complex will be
 observed as the pH is adjusted.
- Reaction Completion: Continue stirring the mixture, possibly with gentle heating, for a period (e.g., 1-2 hours) to ensure the chelation reaction goes to completion.
- Filtration and Storage: After cooling to room temperature, filter the resulting solution to remove any insoluble impurities. The final deep red solution is the aqueous Ferric HEDTA complex.

An alternative method involves reacting HEDTA with freshly precipitated ferric hydroxide.[1] This approach avoids the introduction of chloride ions into the final product.





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Caption: Workflow for the laboratory synthesis of Ferric HEDTA.

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